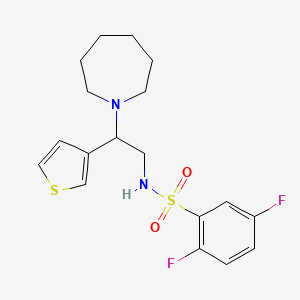

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a unique structural framework. Its core structure includes:

- A thiophen-3-yl group, providing aromatic heterocyclic character that may influence binding interactions.

- An azepan-1-yl (7-membered azacyclohexane) group, conferring conformational flexibility and lipophilicity.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O2S2/c19-15-5-6-16(20)18(11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEAFSAKJGAGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and thiophene intermediates, followed by their coupling with 2,5-difluorobenzenesulfonyl chloride under suitable conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced to form secondary or tertiary amines.

Substitution: The difluorobenzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of biological pathways and interactions due to its unique structural features.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, while the thiophene and difluorobenzenesulfonamide groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s structural analogs, identified via CAS registries and synthetic protocols, highlight key variations in substituents and their implications:

Substituent Variations on the Benzenesulfonamide Moiety

| Compound Name | CAS Number | Benzenesulfonamide Substituents | Amine Group |

|---|---|---|---|

| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide (Target Compound) | Not Provided | 2,5-difluoro | Azepan-1-yl |

| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | 946304-87-6 | 2,5-dimethoxy | Azepan-1-yl |

| 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide | 946357-28-4 | 4-fluoro | Morpholino |

| 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide | 946249-65-6 | 3-chloro | Morpholino |

Key Observations:

- Halogenated Derivatives (4-fluoro, 3-chloro): These substituents balance lipophilicity and steric bulk, which may influence membrane permeability and target selectivity .

- Metabolic Stability:

Fluorine’s electronegativity and small atomic radius often reduce metabolic degradation, suggesting the target compound could exhibit longer half-lives than methoxy-substituted analogs .

Amine Group Modifications: Azepane vs. Morpholine

Azepan-1-yl (7-membered ring):

- Morpholino (6-membered oxazine): Contains an oxygen atom, improving water solubility and reducing logP. Commonly used in drug design to optimize pharmacokinetic profiles .

Thiophene Positional Isomerism

- The target compound’s thiophen-3-yl group differs from the thiophen-2-yl derivatives seen in other sulfonamide syntheses (e.g., ).

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound notable for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Azepane Ring : Imparts unique steric and electronic properties.

- Thiophene Moiety : Enhances interaction with biological targets.

- Difluorobenzenesulfonamide Group : Known for strong interactions with proteins and biomolecules.

The molecular formula is with a molecular weight of approximately 378.51 g/mol.

The biological activity of this compound primarily involves:

- Inhibition of Enzymes : Particularly carbonic anhydrases, which are crucial in physiological processes like respiration and acid-base balance.

- Modulation of Signaling Pathways : The compound interacts with specific receptors and enzymes, potentially influencing cellular functions related to diseases such as cancer and inflammation .

Inhibition Studies

Research indicates that compounds similar to this compound can effectively inhibit glycine transporter 1 (GlyT1). A study demonstrated that replacing piperidine with azepane in sulfonamide derivatives led to increased potency as GlyT1 inhibitors .

Case Studies

- GlyT1 Inhibition : A novel series of glycine transporter inhibitors showed that azepane-containing compounds had improved binding affinities, with one derivative achieving an IC50 value of 37 nM .

- Carbonic Anhydrase Inhibition : The difluorobenzenesulfonamide group has been linked to the inhibition of carbonic anhydrases, suggesting therapeutic potential in conditions where enzyme activity is dysregulated.

Applications in Drug Development

This compound presents promising applications in:

- Therapeutics for Cancer : By modulating pathways critical for tumor growth.

- Inflammatory Disorders : Through its enzyme inhibitory properties.

The compound's unique structure enhances its potential as a lead candidate in drug discovery programs aimed at targeting specific biochemical pathways.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.